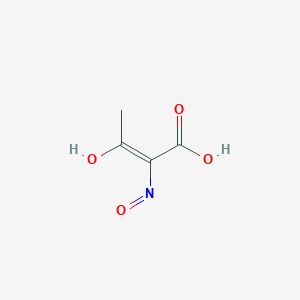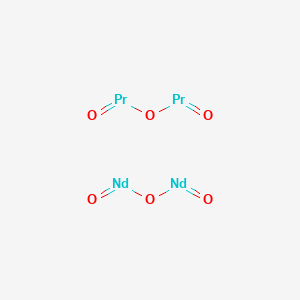
2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid is a fluorinated amino acid derivative It is known for its unique structural features, including the presence of multiple fluorine atoms, which impart distinct chemical and physical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid typically involves the introduction of fluorine atoms into the amino acid backbone. One common method is the fluorination of a suitable precursor, such as 2-amino-4-pentenoic acid, using reagents like trifluoromethyl iodide and a fluorinating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The process must be carefully controlled to ensure high yield and purity of the final product. Techniques such as continuous flow reactors and advanced purification methods like chromatography are often employed.
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino acids with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of fluorinated peptides and proteins, which are valuable in studying protein structure and function.
Biology: Incorporated into proteins to study the effects of fluorination on protein stability and activity.
Medicine: Potential use in drug design and development due to its unique properties that can enhance the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.
Industry: Used in the development of advanced materials with improved thermal and chemical stability.
Wirkmechanismus
The mechanism by which 2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid exerts its effects is primarily through its incorporation into biomolecules, altering their properties. The presence of fluorine atoms can increase the hydrophobicity and stability of proteins, affecting their folding and interactions. This compound can also interact with specific molecular targets, modulating their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-amino-4-trifluoromethyl-5,5,5-trifluoropentanoic acid
- 5,5,5-trifluoro-DL-leucine
- 2-amino-5,5,5-trifluoro-4-trifluoromethyl-pentanoic acid
Uniqueness
2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid is unique due to its high degree of fluorination, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers enhanced stability and hydrophobicity, making it particularly valuable in applications requiring robust and stable molecules.
Eigenschaften
IUPAC Name |
2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F6NO2/c7-5(8,9)3(6(10,11)12)1-2(13)4(14)15/h2-3H,1,13H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZLMQYCEWHPPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(C(F)(F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F6NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane](/img/structure/B1144081.png)
![TOLUENE, [14C]](/img/new.no-structure.jpg)




![Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate](/img/structure/B1144091.png)



